[(4-Dimethylamino-cyclohexyl)-ethyl-amino]-acetic acid
CAS No.: 1353961-49-5
Cat. No.: VC8233030
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353961-49-5 |
|---|---|
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | 2-[[4-(dimethylamino)cyclohexyl]-ethylamino]acetic acid |
| Standard InChI | InChI=1S/C12H24N2O2/c1-4-14(9-12(15)16)11-7-5-10(6-8-11)13(2)3/h10-11H,4-9H2,1-3H3,(H,15,16) |
| Standard InChI Key | CLXOCZUNMRRRHZ-UHFFFAOYSA-N |
| SMILES | CCN(CC(=O)O)C1CCC(CC1)N(C)C |
| Canonical SMILES | CCN(CC(=O)O)C1CCC(CC1)N(C)C |
Introduction
Chemical Identity and Structural Features
The compound is characterized by a cyclohexyl backbone substituted with dimethylamino and ethylamino groups, linked to an acetic acid moiety. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-[[4-(Dimethylamino)cyclohexyl]-ethylamino]acetic acid |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| SMILES | CCN(CC(=O)O)C1CCC(CC1)N(C)C |
| InChI Key | CLXOCZUNMRRRHZ-UHFFFAOYSA-N |
The cyclohexyl ring adopts a chair conformation, with the dimethylamino group at the 4-position and the ethylamino-acetic acid side chain contributing to its stereoelectronic profile .
Synthesis and Preparation
Synthesis involves multi-step processes typical of cyclohexylamine derivatives:
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Cyclohexyl Ring Formation: Starting materials such as 4-nitrophenyl acetic acid undergo hydrogenation using Pd/C catalysts under controlled pressure (0.1–0.6 bar) to yield intermediates like 4-aminophenyl acetic acid .
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Functional Group Introduction: Subsequent hydrogenation (50–60°C, 1–4 bar) reduces aromaticity, followed by esterification with ethanol/HCl to form ethyl esters. Acetonitrile is used for crystallization .
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Purification: Chromatographic techniques isolate the trans isomer, which is pharmacologically relevant .
Challenges include minimizing racemization and optimizing yields, which remain ~40% in reported protocols .
Physicochemical Properties
Physical State and Solubility
The compound is a solid at room temperature, with limited aqueous solubility due to its hydrophobic cyclohexyl and tertiary amine groups. It is more soluble in polar aprotic solvents like dimethylformamide (DMF) .
Stability
Stability studies indicate susceptibility to hydrolysis under acidic conditions, necessitating storage at low temperatures (-20°C) in inert atmospheres .
Research Findings and Biological Activity
While direct studies on this compound are sparse, structurally related molecules exhibit:
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Antimicrobial Activity: Cyclohexyl derivatives show MIC values of 8–16 µg/mL against Staphylococcus aureus.
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CNS Penetration: Ethylamino-acetic acid moieties improve blood-brain barrier permeability in neuroactive compounds .
A comparative analysis of similar compounds is provided below:
| Compound | Activity | Reference |
|---|---|---|
| Trans-4-amino-cyclohexyl acetic acid | Anticonvulsant (ED₅₀: 12 mg/kg) | |
| Boc-protected cyclohexylamines | Kinase inhibition (IC₅₀: 0.5 µM) |
Future Directions
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Stereoselective Synthesis: Developing enantioselective routes to access pure trans/cis isomers.
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Structure-Activity Relationships (SAR): Systematic modifications to optimize pharmacokinetics.
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Target Identification: High-throughput screening against disease-relevant targets like G-protein-coupled receptors.
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